molecular formula C13H8BrIO B1277914 4'-Bromo-4-iodobenzophenone CAS No. 609820-28-2

4'-Bromo-4-iodobenzophenone

Cat. No.: B1277914
CAS No.: 609820-28-2
M. Wt: 387.01 g/mol
InChI Key: UMGWCDAZOGRUKT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Benzophenones, the family of compounds to which it belongs, are known to interact with various biological targets, including proteins and enzymes, depending on their specific substitutions .

Mode of Action

Benzophenones are known for their phosphorescence, which has been studied at length at reduced temperature . The bromo and iodo substitutions may influence the compound’s photophysical properties, potentially affecting its interactions with its targets.

Biochemical Pathways

Benzophenones are often involved in photochemical reactions, and their substitutions can influence these processes .

Result of Action

Benzophenones are known to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, depending on their specific substitutions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4’-Bromo-4-iodobenzophenone. For instance, light exposure can trigger photochemical reactions in benzophenones . The bromo and iodo substitutions may also influence the compound’s stability and reactivity under different environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-4-iodobenzophenone can be achieved through several synthetic routes. One common method involves the bromination and iodination of benzophenone derivatives. The reaction conditions typically include the use of bromine and iodine reagents in the presence of a suitable catalyst and solvent . The reaction is carried out under controlled temperature and pressure conditions to ensure the selective introduction of bromine and iodine atoms at the desired positions on the benzene rings .

Industrial Production Methods

In industrial settings, the production of 4’-Bromo-4-iodobenzophenone may involve large-scale synthesis using similar bromination and iodination techniques. The process is optimized for high yield and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-4-iodobenzophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in the formation of various oxidized or reduced products .

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzophenone: Similar in structure but lacks the iodine atom.

    4-Iodobenzophenone: Similar in structure but lacks the bromine atom.

    4’-Chloro-4-iodobenzophenone: Similar in structure but has a chlorine atom instead of bromine.

Uniqueness

4’-Bromo-4-iodobenzophenone is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical and physical properties. This dual halogenation enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(4-bromophenyl)-(4-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrIO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGWCDAZOGRUKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400294
Record name 4'-BROMO-4-IODOBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609820-28-2
Record name 4'-BROMO-4-IODOBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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